3-Acetyl-4-propoxybenzoic acid
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Overview
Description
3-Acetyl-4-propoxybenzoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and a propoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-propoxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 4-propoxybenzoic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the acetyl group to be introduced at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For instance, the oxidation of 4-methyl acetophenone followed by esterification can be employed. This method involves the use of oxidizing agents like potassium permanganate and subsequent reaction with propyl alcohol to introduce the propoxy group .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: 3-Carboxy-4-propoxybenzoic acid.
Reduction: 3-Hydroxy-4-propoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-acetyl-4-propoxybenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The compound may also interact with cellular pathways involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3-Amino-4-propoxybenzoic acid: Similar structure but with an amino group instead of an acetyl group.
4-Acetylbenzoic acid: Lacks the propoxy group, making it less hydrophobic.
4-Propoxybenzoic acid:
Uniqueness: 3-Acetyl-4-propoxybenzoic acid is unique due to the presence of both acetyl and propoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-acetyl-4-propoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-6-16-11-5-4-9(12(14)15)7-10(11)8(2)13/h4-5,7H,3,6H2,1-2H3,(H,14,15) |
InChI Key |
NVXAMXHFYNMGND-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)C(=O)C |
Origin of Product |
United States |
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